molecular formula C15H13ClN2S B5748809 5-chloro-2-[(4-methylbenzyl)thio]-1H-benzimidazole

5-chloro-2-[(4-methylbenzyl)thio]-1H-benzimidazole

Cat. No. B5748809
M. Wt: 288.8 g/mol
InChI Key: HVKKWJPGCZDSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-[(4-methylbenzyl)thio]-1H-benzimidazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the benzimidazole family and has a molecular weight of 342.88 g/mol.

Mechanism of Action

The exact mechanism of action of 5-chloro-2-[(4-methylbenzyl)thio]-1H-benzimidazole is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting certain enzymes or proteins in the body. For example, 5-chloro-2-[(4-methylbenzyl)thio]-1H-benzimidazole has been found to inhibit the growth of cancer cells by targeting the microtubule network, which is essential for cell division.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-[(4-methylbenzyl)thio]-1H-benzimidazole has various biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-2-[(4-methylbenzyl)thio]-1H-benzimidazole in lab experiments is its relatively easy synthesis method. Additionally, this compound has been found to exhibit potent biological activity at low concentrations, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving 5-chloro-2-[(4-methylbenzyl)thio]-1H-benzimidazole. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to explore its potential applications in other fields such as agriculture and environmental science. Additionally, researchers could investigate the potential of this compound as a lead compound for drug development and optimize its structure to improve its potency and selectivity.

Synthesis Methods

The synthesis of 5-chloro-2-[(4-methylbenzyl)thio]-1H-benzimidazole involves the reaction of 4-methylbenzyl mercaptan with 5-chloro-1,2-phenylenediamine in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 80-100°C for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

5-chloro-2-[(4-methylbenzyl)thio]-1H-benzimidazole has potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities.

properties

IUPAC Name

6-chloro-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10-2-4-11(5-3-10)9-19-15-17-13-7-6-12(16)8-14(13)18-15/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKKWJPGCZDSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.